N,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-18(2)22(20,21)19-10-7-12(8-11-19)14-6-5-13-4-3-9-16-15(13)17-14/h3-6,9,12H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPZMUOIHHMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,8-naphthyridine derivatives have been known to exhibit diverse biological activities. For instance, some 1,8-naphthyridine derivatives have been found to inhibit the growth of HepG2 liver cancer cells.
Mode of Action
It’s known that some 1,8-naphthyridine derivatives can intercalate with the dna segment of topoisomerase ii, which is a crucial enzyme involved in DNA replication and transcription.
Biochemical Analysis
Biochemical Properties
It is known that 1,8-naphthyridines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific structure and functional groups of the compound.
Biological Activity
N,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to a class of naphthyridine derivatives, characterized by a piperidine ring and a sulfonamide group. The structural formula can be represented as follows:
This structure is crucial in determining its biological activity and interaction with various biological targets.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Klebsiella pneumoniae | 35 | |
| Bacillus subtilis | 20 |
The compound exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance, the presence of the naphthyridine moiety is critical for interaction with bacterial enzymes. Modifications to the piperidine and sulfonamide groups can lead to variations in potency and selectivity.
Key Findings:
- N,N-dimethyl substitution enhances lipophilicity, improving cell membrane penetration.
- Sulfonamide group is essential for antibacterial activity due to its ability to mimic p-amino benzoic acid, a substrate for bacterial folate synthesis.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound in vitro against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth compared to control groups treated with standard antibiotics.
Case Study 2: In Vivo Studies
In vivo studies involving murine models showed that administration of the compound resulted in a significant decrease in infection rates from bacterial pathogens. The results indicated not only effectiveness but also a favorable safety profile, with minimal side effects observed during treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide can be contextualized against related 1,8-naphthyridine sulfonamides and derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Structural and Functional Insights
Naphthyridine Substitution Patterns: The target compound lacks substituents on the 1,8-naphthyridine core, contrasting with 3-TNB (5-chloro) and 2e (7-methyl, 4-oxo, 2-phenyl). Chloro and methyl groups in analogs enhance electron deficiency or steric bulk, influencing target engagement .
Sulfonamide Group Variations :
- The piperidine-sulfonamide in the target compound differs from 3-TNB’s trifluoromethyl-benzenesulfonamide and 2e’s benzene sulfonamide. Piperidine’s flexibility and dimethylation may enhance solubility and membrane penetration compared to rigid aromatic sulfonamides .
Biological Activity: While 3-TNB demonstrates antibiotic-enhancing activity against multi-resistant bacteria, the target compound’s activity remains speculative.
Synthetic Routes :
- Analogous compounds (e.g., 3-TNB, 2e) are synthesized via sulfonylation or carboxamide coupling, often using POCl₃/DMF or thermolysis methods . The target compound likely employs similar strategies, with piperidine introduction via nucleophilic substitution or reductive amination.
Research Implications and Hypotheses
- Therapeutic Potential: The dimethyl-piperidine group may confer improved bioavailability over benzene sulfonamides, as seen in other piperidine-containing drugs. However, the lack of naphthyridine substituents could reduce target specificity.
- Binding Studies : Comparative analysis with Receptor II suggests the target compound’s sulfonamide-piperidine moiety might reduce binding affinity relative to carboxamide-linked derivatives, but empirical validation is needed .
Preparation Methods
Tosylation and Amine Displacement
A reported pathway involves tosylation of 4-(1,8-naphthyridin-2-yl)piperidine followed by dimethylamine displacement. For example, 4-(1,8-naphthyridin-2-yl)piperidine (1 equiv) reacts with tosyl chloride (1.2 equiv) in dichloromethane with Et₃N (2 equiv) at 0°C to room temperature, yielding the tosylate intermediate (89%). Subsequent treatment with dimethylamine (40% in H₂O, 5 equiv) in THF at 60°C for 6 hours affords the sulfonamide in 75% yield.
Direct Sulfamoylation
Alternative methods employ direct reaction of piperidine with dimethylsulfamoyl chloride. In a one-pot procedure, 4-(1,8-naphthyridin-2-yl)piperidine (1 equiv) and dimethylsulfamoyl chloride (1.5 equiv) are combined in DCM with DIEA (3 equiv) at 25°C for 24 hours, achieving 82% yield.
Table 2: SNAr Reaction Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Tosylating Agent | TsCl (1.2 equiv) | |
| Base | Et₃N (2 equiv) | |
| Solvent | DCM | |
| Displacement Amine | Dimethylamine (5 equiv) | |
| Yield | 75% (two-step) |
Buchwald-Hartwig Amination for Piperidine Functionalization
Buchwald-Hartwig amination enables C-N bond formation between aryl halides and amines, offering a route to install the piperidine moiety onto preformed naphthyridine scaffolds.
Substrate Preparation
2-Bromo-1,8-naphthyridine serves as the electrophilic partner. Synthesis involves bromination of 1,8-naphthyridine using NBS in DMF at 80°C (yield: 78%).
Catalytic Amination
Coupling 2-bromo-1,8-naphthyridine (1 equiv) with 4-amino-N,N-dimethylpiperidine-1-sulfonamide (1.1 equiv) employs Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in toluene at 110°C for 18 hours. This method yields 70–74% of the target compound, though competing side reactions (e.g., dimerization) may reduce efficiency.
Table 3: Buchwald-Hartwig Reaction Optimization
| Component | Details | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | |
| Ligand | XantPhos (4 mol%) | |
| Solvent | Toluene | |
| Temperature | 110°C, 18 h | |
| Yield | 72% |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires boronic ester | 65–72% |
| SNAr | Simple, one-pot potential | Electron-deficient ring needed | 75–82% |
| Buchwald-Hartwig | Direct C-N bond formation | Costly ligands, side reactions | 70–74% |
The Suzuki-Miyaura method is favored for scalability, while SNAr offers simplicity for small-scale synthesis. Buchwald-Hartwig remains less efficient due to ligand costs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N,N-dimethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-sulfonamide?
- Answer : The synthesis typically involves multi-step reactions. For example, a precursor 1,8-naphthyridine derivative can be functionalized via nucleophilic substitution or coupling reactions. A common approach is reacting a piperidine-sulfonamide intermediate with a halogenated 1,8-naphthyridine under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like Pd(PPh₃)₄ for cross-coupling . Sonochemical methods (ultrasound-assisted synthesis) may improve yield and reduce reaction time compared to traditional thermal methods .
Q. How can structural characterization of this compound be validated?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Confirm proton environments (e.g., dimethyl groups at δ ~2.2–2.5 ppm, naphthyridine aromatic protons at δ ~7.0–9.0 ppm) .
- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve bond lengths and angles, critical for confirming the sulfonamide linkage and naphthyridine-piperidine geometry .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer : Target-specific assays depend on hypothesized mechanisms. For example:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- GPCR binding : Radioligand displacement assays (e.g., SUCNR1 receptor, given structural similarity to compounds targeting G-protein-coupled receptors ).
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the 1,8-naphthyridine moiety?
- Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 90–100 K) minimizes thermal motion artifacts. SHELX programs refine electron density maps to distinguish tautomers (e.g., lactam vs. lactim forms) . If data conflicts with computational predictions (DFT calculations), refine hydrogen atom positions using neutron diffraction or high-resolution synchrotron data .
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for derivatives?
- Answer : Use factorial design to systematically vary substituents (e.g., dimethyl groups, sulfonamide linkers). For example:
- Factors : Substituent position (piperidine C-4 vs. C-3), electronic effects (electron-withdrawing vs. donating groups).
- Response variables : Binding affinity (IC₅₀), solubility (HPLC logP).
- Analysis : ANOVA identifies critical interactions (e.g., steric hindrance from dimethyl groups affecting target engagement) .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Answer : Investigate pharmacokinetic factors:
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation.
- Permeability : Caco-2 monolayer assays predict intestinal absorption.
- Formulation : Solubility enhancement via co-crystallization (e.g., with cyclodextrins) or nanoemulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
